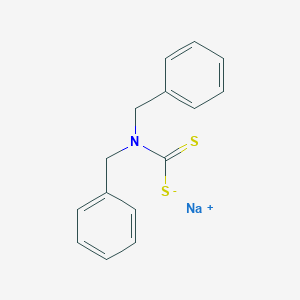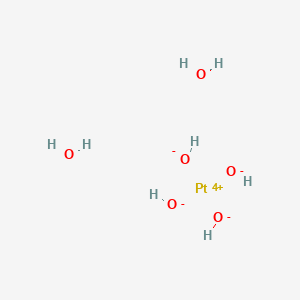
Platinum, diaquatetrahydroxy-
Overview
Description
Platinum, diaquatetrahydroxy- (chemical formula: H₈O₆Pt) is a platinum-based compound known for its unique chemical properties and applications. It is also referred to as platinic (IV) acid. This compound is characterized by its molecular weight of 299.14 g/mol and its exact mass of 298.996882 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of platinum, diaquatetrahydroxy- typically involves the reaction of platinum compounds with water under controlled conditions. One common method involves the reduction of platinum (IV) in an aqueous medium. The reaction conditions often include the use of a base catalyst and ethylene glycol as a reducing agent .
Industrial Production Methods
Industrial production of platinum, diaquatetrahydroxy- involves hydrometallurgical processes that ensure high purity and yield. These processes often utilize milder reagents and energy-efficient techniques to recover platinum from various sources .
Chemical Reactions Analysis
Types of Reactions
Platinum, diaquatetrahydroxy- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form platinum dioxide (PtO₂).
Reduction: It can be reduced to elemental platinum (Pt).
Substitution: It can undergo substitution reactions with various ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and ethylene glycol are commonly used.
Substitution: Ligands such as ethylenediamine and diethylthiourea are often used in substitution reactions.
Major Products Formed
Oxidation: Platinum dioxide (PtO₂)
Reduction: Elemental platinum (Pt)
Substitution: Various platinum-ligand complexes
Scientific Research Applications
Platinum, diaquatetrahydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Medicine: Platinum-based compounds are widely researched for their anticancer properties.
Industry: It is used in the production of high-performance materials, including coatings and sensors.
Mechanism of Action
The mechanism of action of platinum, diaquatetrahydroxy- involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: Another platinum-based anticancer drug with a similar mechanism of action.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Platinum, diaquatetrahydroxy- is unique due to its high stability and potential for use in photoactivatable drugs. Unlike cisplatin and carboplatin, it can be activated by light, allowing for targeted therapy with reduced side effects .
Properties
IUPAC Name |
platinum(4+);tetrahydroxide;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6H2O.Pt/h6*1H2;/q;;;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXDKMTYQJUXAB-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[OH-].[OH-].[OH-].[OH-].[Pt+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8O6Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52438-26-3 | |
| Record name | Diaquatetrahydroxyplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52438-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum, diaquatetrahydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052438263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum, diaquatetrahydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


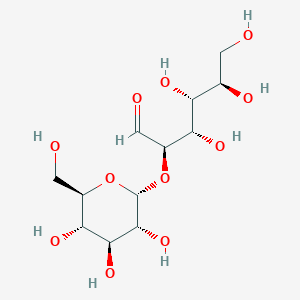
![1,1'-[Methylenebis(P-phenyleneoxy)]dipropan-2-OL](/img/structure/B7824076.png)
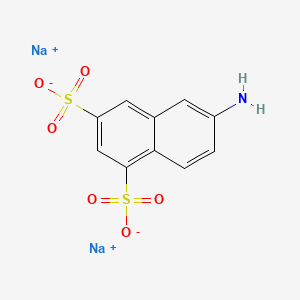
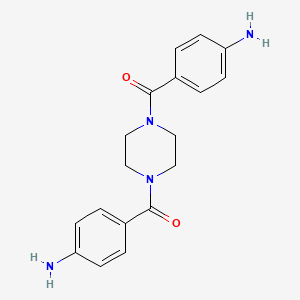
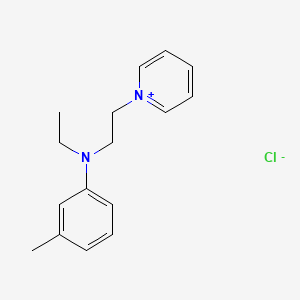

![2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B7824156.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B7824170.png)
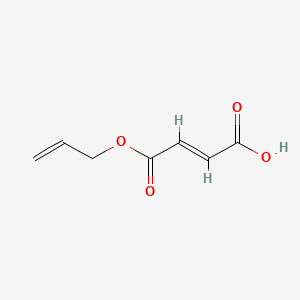
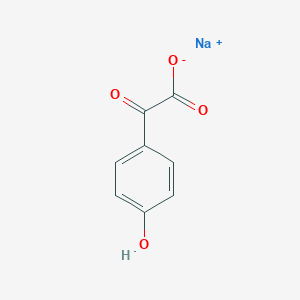

![1,4-Bis[4-(di-p-tolylamino)styryl]benzene](/img/structure/B7824186.png)
